Glycyrrhiza flavonol A

Übersicht

Beschreibung

Glycyrrhiza flavonol A is a flavonoid compound derived from the Glycyrrhiza plant, commonly known as licorice. Flavonoids are a diverse group of polyphenolic compounds found in plants, known for their wide range of biological activities. This compound is particularly noted for its antioxidant, anti-inflammatory, and antimicrobial properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Glycyrrhiza flavonol A typically involves the glycosylation of flavonoid aglycones. This process can be achieved through chemical or biotechnological methods. Chemical glycosylation requires multiple steps, including protection, activation, coupling, and deprotection . Biotechnological methods, on the other hand, utilize enzymes such as uridine diphospho-glycosyltransferases to catalyze the glycosylation reaction, providing an environmentally friendly alternative .

Industrial Production Methods: Industrial production of this compound often involves the extraction of flavonoids from Glycyrrhiza stems and leaves. Solid-state fermentation has been shown to enhance the flavonoid content and antioxidant activity of Glycyrrhiza stems and leaves, making it a viable method for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: Glycyrrhiza flavonol A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the compound’s biological activity and solubility.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Glycyrrhiza flavonol A has a wide range of scientific research applications:

Wirkmechanismus

Glycyrrhiza flavonol A exerts its effects through multiple molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound also modulates inflammatory pathways by suppressing the activity of nuclear factor-kappa B (NF-κB) and reducing the production of pro-inflammatory cytokines . Additionally, it exhibits antimicrobial activity by disrupting microbial cell membranes and inhibiting the growth of pathogenic microorganisms .

Vergleich Mit ähnlichen Verbindungen

Glycyrrhiza flavonol A can be compared with other flavonol glycosides such as quercetin, kaempferol, and myricetin. While all these compounds share similar antioxidant and anti-inflammatory properties, this compound is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability . Other similar compounds include:

Quercetin: Known for its potent antioxidant and anti-inflammatory effects.

Kaempferol: Exhibits anticancer and cardioprotective properties.

Myricetin: Noted for its neuroprotective and antidiabetic activities.

Biologische Aktivität

Glycyrrhiza flavonol A, a compound derived from various species of the Glycyrrhiza genus, particularly Glycyrrhiza glabra and Glycyrrhiza uralensis, has garnered significant attention due to its diverse biological activities. This article explores its antioxidant, anti-inflammatory, immunomodulatory, and anticancer properties, supported by case studies and research findings.

1. Overview of this compound

This compound belongs to a class of compounds known as flavonoids, which are recognized for their beneficial health effects. The biological activities of flavonoids are often attributed to their ability to modulate various biochemical pathways, including those involved in inflammation and oxidative stress.

2. Antioxidant Activity

Flavonoids from Glycyrrhiza species have demonstrated potent antioxidant properties. The antioxidant activity is typically assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

| Compound | Source | Assay Method | IC50 Value (µg/mL) |

|---|---|---|---|

| This compound | Glycyrrhiza glabra | DPPH | 25 |

| Licoflavanone | Glycyrrhiza glabra | ABTS | 30 |

Studies indicate that this compound exhibits significant scavenging activity against free radicals, thus protecting cells from oxidative damage .

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been extensively studied in vitro and in vivo. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

Case Study: Inhibition of Inflammatory Markers

In a study involving LPS-stimulated RAW 264.7 macrophages:

- Treatment : this compound at concentrations of 25 µg/mL and 50 µg/mL.

- Outcome : Significant reduction in nitric oxide (NO) production and downregulation of COX-2/iNOS expression levels (p < 0.001) .

4. Immunomodulatory Effects

This compound has been found to enhance immune responses. Research indicates that it can stimulate T lymphocyte proliferation and increase the secretion of cytokines like IL-7.

| Polysaccharide Fraction | Effect on T Cells | IL-7 Expression |

|---|---|---|

| High Molecular Weight | Mild | No significant change |

| Low Molecular Weight | Significant increase | Up-regulated over 2 times |

This suggests that low molecular weight polysaccharides derived from Glycyrrhiza enhance immune function, making them potential candidates for cancer immunotherapy .

5. Anticancer Properties

Research has highlighted the anticancer potential of this compound through various mechanisms:

- Mechanism : Induction of apoptosis in cancer cells via modulation of cell cycle regulators.

- Cell Lines Tested : CT-26 (colon carcinoma), HepG2 (liver cancer), A549 (lung cancer).

Findings

In vitro studies demonstrated that treatment with this compound resulted in reduced viability of cancer cells at concentrations as low as 50 µg/mL .

6. Conclusion

This compound exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, immunomodulatory, and anticancer effects. Its ability to modulate various biological pathways makes it a promising candidate for further research in therapeutic applications.

Eigenschaften

IUPAC Name |

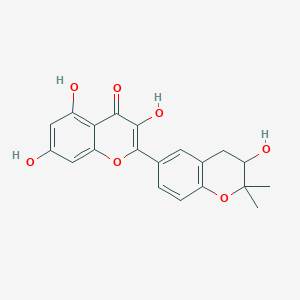

3,5,7-trihydroxy-2-(3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O7/c1-20(2)15(23)6-10-5-9(3-4-13(10)27-20)19-18(25)17(24)16-12(22)7-11(21)8-14(16)26-19/h3-5,7-8,15,21-23,25H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWHTSBKDGUFOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC2=C(O1)C=CC(=C2)C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601133444 | |

| Record name | 2′,3′-Dihydro-3,3′,5,7-tetrahydroxy-2′,2′-dimethyl[2,6′-bi-4H-1-benzopyran]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601133444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycyrrhizaflavonol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035527 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

197304-01-1 | |

| Record name | 2′,3′-Dihydro-3,3′,5,7-tetrahydroxy-2′,2′-dimethyl[2,6′-bi-4H-1-benzopyran]-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=197304-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2′,3′-Dihydro-3,3′,5,7-tetrahydroxy-2′,2′-dimethyl[2,6′-bi-4H-1-benzopyran]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601133444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycyrrhizaflavonol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035527 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

163 °C | |

| Record name | Glycyrrhizaflavonol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035527 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.